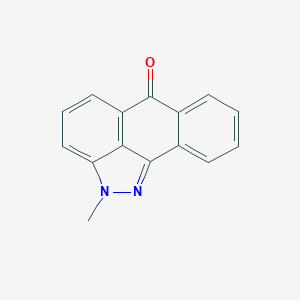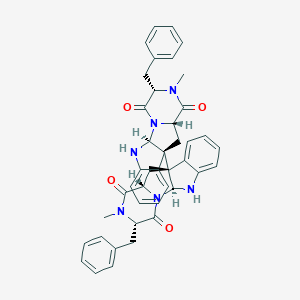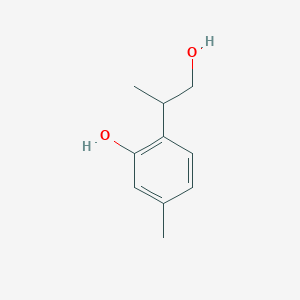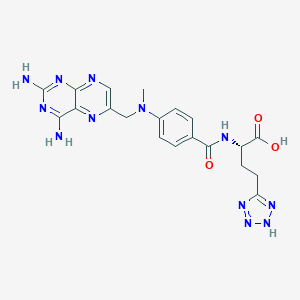
gamma-Tetrazole-methotrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-tetrazole-methotrexate (GTM) is a novel derivative of methotrexate, a well-known anti-cancer drug. GTM has been synthesized to enhance the efficacy and specificity of methotrexate in cancer treatment. However, GTM has also shown potential in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
Gamma-Tetrazole-methotrexate exerts its anti-cancer activity by inhibiting DHFR, which leads to the depletion of intracellular folate pools and the inhibition of DNA synthesis. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may contribute to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
Gamma-Tetrazole-methotrexate has been shown to have similar biochemical and physiological effects as methotrexate, including the inhibition of DHFR, the depletion of intracellular folate pools, and the induction of apoptosis. However, gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in these effects. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may have implications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Gamma-Tetrazole-methotrexate has several advantages for lab experiments, including its high potency and specificity for DHFR inhibition, its ability to penetrate cell membranes, and its relatively low toxicity compared to other anti-cancer drugs. However, gamma-Tetrazole-methotrexate also has limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the use of gamma-Tetrazole-methotrexate in scientific research. One direction is the development of new drug delivery systems that can improve the solubility and bioavailability of gamma-Tetrazole-methotrexate. Another direction is the study of the off-target effects of gamma-Tetrazole-methotrexate and the development of strategies to minimize these effects. Finally, gamma-Tetrazole-methotrexate may have potential in the treatment of autoimmune diseases, and further studies are needed to explore this potential.
In conclusion, gamma-tetrazole-methotrexate is a promising tool for scientific research, particularly in the fields of biochemistry and pharmacology. Its high potency and specificity for DHFR inhibition, as well as its anti-inflammatory and immunosuppressive effects, make it a valuable tool for cancer research and the study of folate metabolism and transport. However, further studies are needed to explore its potential in drug delivery and the treatment of autoimmune diseases.
Métodos De Síntesis
Gamma-Tetrazole-methotrexate is synthesized by reacting methotrexate with sodium azide and copper sulfate in water. The reaction produces gamma-Tetrazole-methotrexate as a white crystalline solid with a yield of approximately 70%. The purity of gamma-Tetrazole-methotrexate can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
Gamma-Tetrazole-methotrexate has been used in various scientific research studies due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in inhibiting DHFR, making it a promising tool for cancer research. In addition, gamma-Tetrazole-methotrexate has also been used in the study of folate metabolism and transport, as well as in the development of new drug delivery systems.
Propiedades
Número CAS |
127105-48-0 |
|---|---|
Nombre del producto |
gamma-Tetrazole-methotrexate |
Fórmula molecular |
C20H22N12O3 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1 |
Clave InChI |
WYMVDZHYPSUZLC-ZDUSSCGKSA-N |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
Otros números CAS |
127105-48-0 |
Sinónimos |
gamma-tetrazole-methotrexate MTX-tetrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



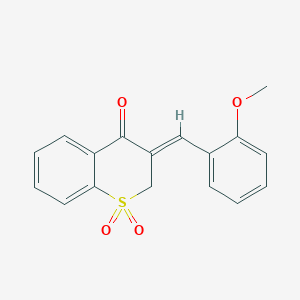

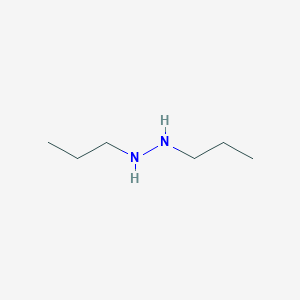
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)
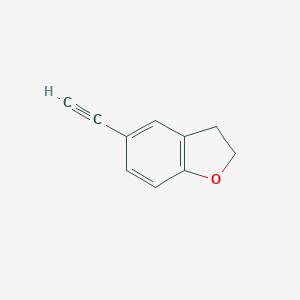

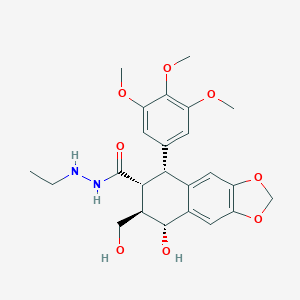
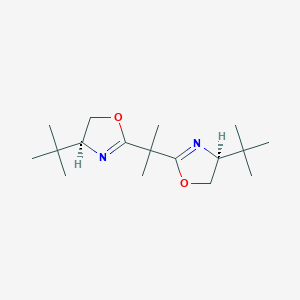

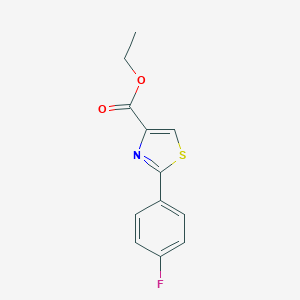
![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
